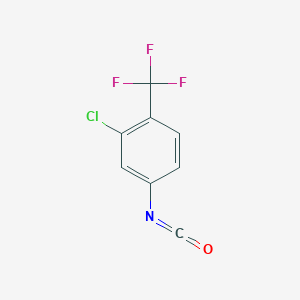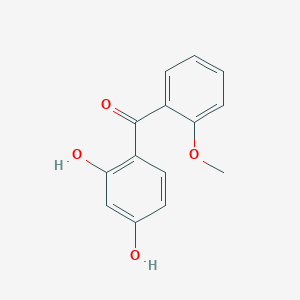
2-chloro-4-isocyanato-1-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-isocyanato-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3ClF3NO. It is a derivative of phenyl isocyanate, characterized by the presence of a chloro and trifluoromethyl group on the benzene ring. This compound is used in various chemical syntheses and has applications in different scientific fields .
准备方法
2-chloro-4-isocyanato-1-(trifluoromethyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-3-trifluoromethylaniline with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. Industrial production methods often involve the use of triphosgene as a safer alternative to phosgene .
化学反应分析
2-chloro-4-isocyanato-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: It can react with water to form amines and carbon dioxide.
Polymerization: When reacted with diols or polyols, it forms polyurethanes.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed from these reactions are ureas, carbamates, and polyurethanes .
科学研究应用
2-chloro-4-isocyanato-1-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds, including thioureas and oxazolidinones.
Biology: It is utilized in the development of biochemical assays and as a reagent in protein modification.
Industry: It is used in the production of specialty chemicals and materials, including polyurethanes.
作用机制
The mechanism of action of 2-chloro-4-isocyanato-1-(trifluoromethyl)benzene involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as amines and alcohols. This reactivity allows it to form stable urea and carbamate linkages, which are essential in various chemical and biological processes .
相似化合物的比较
2-chloro-4-isocyanato-1-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
4-Chloro-3-trifluoromethylphenyl isothiocyanate: Similar structure but contains an isothiocyanate group instead of an isocyanate group.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains two trifluoromethyl groups on the benzene ring.
4-Chlorophenyl isocyanate: Contains a chloro group but lacks the trifluoromethyl group.
The uniqueness of this compound lies in its specific combination of chloro and trifluoromethyl groups, which imparts distinct chemical properties and reactivity .
属性
分子式 |
C8H3ClF3NO |
|---|---|
分子量 |
221.56 g/mol |
IUPAC 名称 |
2-chloro-4-isocyanato-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3ClF3NO/c9-7-3-5(13-4-14)1-2-6(7)8(10,11)12/h1-3H |
InChI 键 |
HCWZJEXQULSHSD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N=C=O)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![9,10-Anthracenedione, 1,4-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]-](/img/structure/B8594501.png)


![1H-Indol-5-ol, 3-(1-azabicyclo[2.2.2]oct-3-yl)-](/img/structure/B8594506.png)

![2-[2-Fluoro-5-(trifluoromethyl)phenyl]-4-nitropyridine](/img/structure/B8594518.png)

![2-(Furan-3-yl)imidazo[1,2-b][1,2,4]thiadiazole](/img/structure/B8594535.png)
